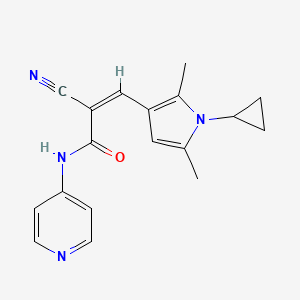
(Z)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-pyridin-4-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-pyridin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-pyridin-4-ylprop-2-enamide is a complex organic compound notable for its unique structural features, including a cyano group, a cyclopropyl ring, and a pyrrole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 1100122-89-1 |
| IUPAC Name | This compound |
The compound's structure indicates both hydrophilic (cyano and amide groups) and hydrophobic (cyclopropyl and pyrrole rings) characteristics, which are significant for its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Upon binding to these targets, the compound may modulate various cellular processes leading to therapeutic effects.
The specific pathways involved depend on the biological context; however, preliminary studies suggest potential applications in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
-
Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer MCF7 cells with an IC50 value of approximately 15 µM.
Cell Line IC50 (µM) MCF7 15 HeLa 20 A549 25 -
Antimicrobial Properties : The compound was also evaluated for its antimicrobial activity against various bacterial strains. It exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 Pseudomonas aeruginosa 64 - Neuroprotective Effects : In neuropharmacological studies, the compound showed potential neuroprotective effects in models of oxidative stress, suggesting it may have implications for treating neurodegenerative diseases.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
- Introduction of Cyclopropyl Group : Often involves cyclopropanation reactions.
- Cyano Group Introduction : Typically performed via nucleophilic substitution reactions using cyanide salts.
These synthetic routes require specific conditions such as temperature control and inert atmospheres to prevent oxidation.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-9-14(13(2)22(12)17-3-4-17)10-15(11-19)18(23)21-16-5-7-20-8-6-16/h5-10,17H,3-4H2,1-2H3,(H,20,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZLCOJCWMHPAT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(/C#N)\C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














